Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate
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Overview
Description
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate is a chemical compound with the molecular formula C14H21NO3. It is an ester derivative that features a butanoate backbone with an amino group substituted by a 2-(4-methoxyphenyl)ethyl group. This compound is known for its diverse applications in scientific research, particularly in drug synthesis and the study of molecular interactions due to its unique properties and versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate typically involves the esterification of 3-amino butanoic acid with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: 3-amino butanoic acid reacts with methanol in the presence of sulfuric acid or hydrochloric acid as a catalyst to form the ester.
Substitution Reaction: The ester is then reacted with 2-(4-methoxyphenyl)ethylamine under mild heating conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 3-amino butanoic acid and methanol are mixed in industrial reactors with acid catalysts.
Purification: The ester is purified through distillation or recrystallization.
Substitution Reaction: The purified ester is then reacted with 2-(4-methoxyphenyl)ethylamine in large reactors, followed by purification steps to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the ester functional group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate is extensively used in scientific research due to its versatile nature. Some of its applications include:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.
Molecular Interaction Studies: Its unique structure makes it suitable for studying molecular interactions and binding affinities.
Biological Research: It is used in the study of enzyme-substrate interactions and receptor binding studies.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor in the production of other complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxy group and the amino group play crucial roles in its binding affinity and specificity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate can be compared with other similar ester derivatives, such as:
Methyl 3-{[2-(4-hydroxyphenyl)ethyl]amino}butanoate: This compound has a hydroxyl group instead of a methoxy group, which affects its reactivity and binding properties.
Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate: This compound has an ethyl ester instead of a methyl ester, influencing its solubility and reactivity.
Uniqueness: The presence of the methoxy group in this compound imparts unique electronic properties, enhancing its binding affinity and specificity in molecular interactions. This makes it particularly valuable in drug synthesis and molecular research.
Properties
IUPAC Name |
methyl 3-[2-(4-methoxyphenyl)ethylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11(10-14(16)18-3)15-9-8-12-4-6-13(17-2)7-5-12/h4-7,11,15H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKXOWNZPLPJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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